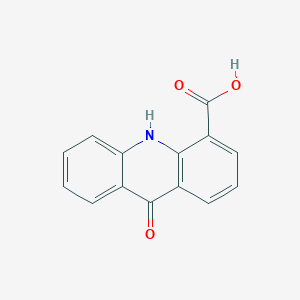

4-Carboxy-9-acridanone

概要

説明

アクリドン-4-カルボン酸は、幅広い生物活性で知られるアクリドンの誘導体です。この化合物は、アクリドン環の4位にカルボキシル基が結合した構造をしています。

2. 合成法

合成経路と反応条件: アクリドン-4-カルボン酸は、いくつかの方法で合成できます。一般的な方法の1つは、2,4-ジクロロ安息香酸と種々のアントラニル酸とのウルマン縮合から調製されるアントラニル酸の環化です。 . 別の方法には、キノンのラジカル反応が含まれます。 .

工業生産方法: アクリドン-4-カルボン酸の工業生産は、通常、上記の方法を使用した大規模合成によって行われます。ウルマン縮合は、その効率性とスケーラビリティのために特に好まれています。 .

準備方法

Synthetic Routes and Reaction Conditions: Acridone-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids, which are prepared from the Ullmann condensation of 2,4-dichlorobenzoic acid with various anthranilic acids . Another method includes the radical reaction of quinones .

Industrial Production Methods: Industrial production of acridone-4-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The Ullmann condensation is particularly favored due to its efficiency and scalability .

化学反応の分析

反応の種類: アクリドン-4-カルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体になります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

主要な生成物: これらの反応から生成される主要な生成物には、アミノアクリドンや置換アクリドンなどのさまざまなアクリドン誘導体が含まれます。 .

科学的研究の応用

Antiviral Properties

One of the most notable applications of 4-carboxy-9-acridanone is its role as an antiviral agent. Research indicates that derivatives of this compound exhibit significant activity against viral infections, particularly as RNA replication inhibitors. This mechanism is particularly relevant in the context of diseases such as Hepatitis C .

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Several derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (WRL-68) cancer cells. In vitro studies have demonstrated moderate to potent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study:

A recent study evaluated N10-substituted acridone derivatives for their anti-cancer activity targeting AKT kinase. Among these, specific compounds demonstrated promising results with IC50 values below 6 μM against breast cancer cell lines .

Fluorescent Properties

This compound exhibits unique fluorescent properties that enable it to differentiate between live and dead cells. This characteristic is attributed to its permeability; live cells are less permeable to the compound compared to dead cells, resulting in a stronger fluorescent signal from dead cells . This application is particularly useful in cell viability assays.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its fluorescent properties. Its ability to produce vibrant colors makes it valuable in materials science .

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Acridone-10-yl acetic acid | Acridone derivative | Antiviral properties |

| N-(2-(dimethylamino)ethyl)acridine-4-carboxamide | Acridine derivative | Antitumor activity |

| Triazoloacridone (C-1305) | Acridone derivative | Significant anticancer properties |

作用機序

アクリドン-4-カルボン酸の作用機序は、主にDNAにインターカレーションする能力に関与しています。このインターカレーションは、DNAの複製と転写プロセスを阻害するため、効果的なRNA複製阻害剤となります。 . この化合物は、DNA複製と細胞分裂に不可欠なトポイソメラーゼとテロメラーゼ酵素も阻害します。 .

類似化合物:

アクリドン-10-イル酢酸: 抗ウイルス性で知られています。

N-(2-(ジメチルアミノ)エチル)アクリジン-4-カルボキサミド (DACA): 抗腫瘍活性を示します。

トリアゾロアクリドン (C-1305): 顕著な抗癌活性を有する別の誘導体です。

独自性: アクリドン-4-カルボン酸は、RNA複製を阻害する特定の能力により、抗ウイルス研究において貴重な化合物となっています。 . その独特の平面環構造により、効果的なDNAインターカレーションが可能になり、これはその作用機序における重要な特徴です。 .

結論として、アクリドン-4-カルボン酸は、さまざまな科学および産業分野において大きな可能性を秘めた多用途な化合物です。その独自の化学的性質と生物活性は、医薬品化学分野などにおいて貴重な研究対象となっています。

類似化合物との比較

Acridone-10-yl acetic acid: Known for its antiviral properties.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits antitumor activity.

Triazoloacridone (C-1305): Another derivative with significant anticancer properties.

Uniqueness: Acridone-4-carboxylic acid stands out due to its specific ability to inhibit RNA replication, making it a valuable compound in antiviral research . Its unique planar ring structure allows for effective DNA intercalation, which is a key feature in its mechanism of action .

生物活性

4-Carboxy-9-acridanone, also known as acridone-4-carboxylic acid, is a derivative of acridone characterized by a carboxyl group at the fourth position of the acridone ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Chemical Formula : C_14H_9NO_2

- Molecular Weight : 227.23 g/mol

- CAS Number : 24782-64-7

The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly as an RNA replication inhibitor. It has been studied for its effects on various viruses, including the Hepatitis C virus. The mechanism involves binding to viral RNA and inhibiting its replication process.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound and its derivatives. For example:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer)

- Notable Findings : Certain derivatives have shown IC50 values as low as 4.72 μM against MCF-7 cells and 5.53 μM against MDA-MB-231 cells, indicating potent cytotoxic effects.

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 4.72 | AKT inhibition |

| This compound | MDA-MB-231 | 5.53 | AKT inhibition |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Its efficacy against various pathogens has been documented in several studies.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, research has indicated that this compound may possess anti-inflammatory effects, contributing to its potential therapeutic applications.

The primary mechanism of action for this compound involves:

- DNA Intercalation : The compound intercalates between DNA base pairs, leading to disruption of DNA replication and transcription.

- Inhibition of Key Kinases : It has been shown to inhibit AKT kinase activity, which is crucial in cancer cell proliferation.

- Fluorescent Properties : The compound's ability to differentiate between live and dead cells through fluorescence is being explored for imaging applications in biological research.

Case Study 1: Antiviral Efficacy Against Hepatitis C Virus

A study demonstrated that derivatives of this compound could effectively inhibit the replication of the Hepatitis C virus in vitro. The results indicated a dose-dependent response with significant reductions in viral load observed at higher concentrations.

Case Study 2: Anticancer Activity in Breast Cancer Models

In a comparative study involving various acridone derivatives, this compound exhibited superior activity against breast cancer cell lines compared to other tested compounds. Molecular docking studies confirmed strong binding affinity to the active site of AKT kinase, reinforcing its role as a potential anticancer agent.

特性

IUPAC Name |

9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAOFZEDHPRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393641 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-64-7 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。